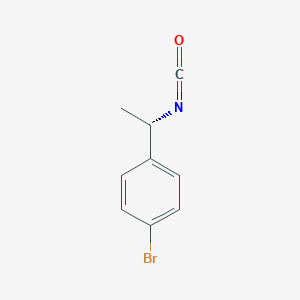

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate

概要

説明

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isocyanate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

Starting Material: (S)-(-)-1-(4-Bromophenyl)ethylamine

Reagent: Phosgene (COCl₂) or triphosgene

Solvent: Anhydrous dichloromethane (DCM)

Temperature: 0°C to room temperature

Reaction Time: Several hours

The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to form the desired isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. The process is typically carried out in a continuous flow reactor to ensure better control over reaction parameters and to minimize the risks associated with handling phosgene.

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group (-NCO) readily reacts with nucleophiles to form derivatives:

Example : Reaction with polyols (e.g., polyethylene glycol) at elevated temperatures (240°C) generates polyurethanes, as observed in studies using structurally analogous blocked isocyanates .

Substitution Reactions

The bromine atom on the phenyl ring participates in cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid, base | Biaryl derivatives |

| Ullmann Coupling | Cu catalyst, aryl halide, high temp | Symmetrical biphenyl compounds |

Note : Substitution reactions retain the chiral ethyl-isocyanate moiety, enabling stereoselective synthesis of complex architectures .

Cycloaddition Reactions

The isocyanate group engages in [2+2] and [4+1] cycloadditions:

| Substrate | Product | Conditions |

|---|---|---|

| Alkenes | Oxazolidinones | UV light or Lewis acid catalysts |

| Alkynes | Isoindolinones | Thermal activation (100–150°C) |

Mechanistic Insight : Cycloadditions proceed via electrophilic attack on the isocyanate carbon, followed by ring closure .

Thermal Stability and Deblocking

Studies on structurally related blocked isocyanates (e.g., TDI derivatives) reveal:

-

Deblocking Temperature : 240°C, regenerating free isocyanate for subsequent reactions .

-

Catalytic Influence : Lewis acids (e.g., SnCl₂) reduce deblocking temperatures by 20–30°C .

Comparative Reactivity

| Compound | Reactivity with Amines | Deblocking Temp | Stereoselectivity |

|---|---|---|---|

| (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate | High | 240°C | High (chiral center) |

| 4-Bromophenyl isocyanate | Moderate | N/A | None |

| Racemic 1-(4-Bromophenyl)ethyl isocyanate | High | 240°C | Low |

Key Advantage : The chiral ethyl group in this compound enables enantioselective synthesis, critical for pharmaceutical intermediates .

科学的研究の応用

Pharmaceutical Synthesis

One of the primary applications of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is as a reagent in the synthesis of various pharmaceutical compounds. Its utility stems from its ability to participate in C(sp3)-H functionalization reactions, which are crucial for developing new drugs.

C(sp3)-H Isocyanation Protocol

A notable study demonstrates a C(sp3)-H isocyanation method that utilizes this compound to produce a range of benzylic ureas. This method is characterized by:

- High site selectivity : It allows for selective functionalization at specific positions on the aromatic ring.

- Good functional group tolerance : The reaction can accommodate various functional groups, which is essential for complex molecular architectures.

- High-throughput synthesis : This approach facilitates the rapid generation of diverse urea derivatives, which are valuable in drug discovery .

Synthesis of Ureas and Carbamates

This compound plays a pivotal role in synthesizing ureas and carbamates. These compounds are important intermediates in the development of pharmaceuticals and agrochemicals.

Reactivity and Derivatives

The compound can react with primary and secondary amines to form ureas through a straightforward coupling process. This reaction does not require extensive purification steps, allowing for efficient production of target compounds . The derivatives formed can be used as:

- Fine synthesis agents : In the production of pesticides and medications.

- Monomers for polymerization : Such as in the creation of polyurethanes, which have broad applications in materials science .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized for synthesizing chiral compounds that are essential for developing active pharmaceutical ingredients (APIs). The chirality introduced by this compound can enhance the biological activity and specificity of drugs.

Case Studies

Several studies have highlighted its effectiveness:

- A study published in 2021 discusses a high-throughput synthesis method that enables the rapid generation of ureas relevant to medicinal chemistry .

- Research on cyclic inhibitors for 11β-hydroxysteroid dehydrogenase 1 illustrates how derivatives of this compound can lead to potential therapeutic agents for diseases related to steroid metabolism .

作用機序

The mechanism of action of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. The bromophenyl group may also participate in interactions with biological targets, contributing to the compound’s overall activity.

類似化合物との比較

Similar Compounds

4-Bromophenyl isocyanate: Lacks the chiral ethyl group, making it less selective in certain reactions.

1-(4-Bromophenyl)ethyl isocyanate: The racemic mixture of the compound, which does not exhibit the same level of stereoselectivity.

4-Bromophenyl carbamate: Contains a carbamate group instead of an isocyanate, leading to different reactivity and applications.

Uniqueness

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is unique due to its chiral nature, which allows for stereoselective reactions and the synthesis of enantiomerically pure compounds. This property is particularly valuable in the development of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.

生物活性

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of isocyanates, characterized by the functional group (-N=C=O). The presence of the bromine atom in its structure enhances its reactivity, making it a valuable reagent for various chemical applications, including the formation of urethanes. The structural formula is represented as follows:

- Molecular Formula : C9H8BrNO

- Molecular Weight : 228.07 g/mol

Biological Activity Overview

Research on this compound is limited, but its structural similarity to other aromatic isocyanates suggests potential biological activities, particularly in cancer treatment. Notably, some aromatic isocyanates have demonstrated anti-cancer properties, indicating that further investigation into this compound could be fruitful.

-

Interaction with Biological Molecules :

- This compound can interact with amino acids and proteins, leading to modifications that may alter biological functions. Such interactions are crucial for understanding its therapeutic potential and toxicity mechanisms.

-

Toxicity Considerations :

- The compound is classified as harmful if swallowed or in contact with skin. Its reactivity necessitates careful handling in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H8BrNO | Specific stereochemistry; enhanced reactivity |

| 1-(4-Bromophenyl)ethyl isocyanate | C9H8BrNO | Racemic mixture; less selective |

| Phenyl isocyanate | C7H5NO | Lacks bromine; simpler structure |

The unique aspect of this compound lies in its specific stereochemistry and the position of the bromine atom, which significantly influences its reactivity and biological interactions compared to similar compounds.

Anticancer Activity

While direct studies on this compound are scarce, related compounds have shown promising anticancer activity. For instance, certain aromatic isocyanates have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Example Study : A study on a related compound demonstrated an IC50 value of 225 µM against breast cancer cells, indicating significant efficacy .

Antioxidant Activity

Research into similar derivatives has revealed antioxidant properties that could be relevant for this compound. Compounds exhibiting DPPH radical scavenging activity have been noted for their potential health benefits.

特性

IUPAC Name |

1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVAGWOVWQDTAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149552-52-3 | |

| Record name | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。